molecular formula C21H26ClN3OS B602518 Perphenazine-d4

Perphenazine-d4

Cat. No.: B602518
M. Wt: 408.0 g/mol
InChI Key: RGCVKNLCSQQDEP-WNJORUDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Perphenazine-d4 is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

Perphenazine, the parent compound of Perphenazine-d4, is a member of a class of drugs called phenothiazines, which are dopamine D1/D2 receptor antagonists . It works by decreasing abnormal excitement in the brain .

Safety and Hazards

Perphenazine, the parent compound of Perphenazine-d4, has several safety considerations. It can cause movement disorders such as restlessness, shaking, and tremors . It is not approved for use in older adults with dementia-related psychosis . Users are advised to avoid inhalation and contact with skin, eyes, and clothing as the material may be an irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perphenazine involves the condensation of 2-chlorophenothiazine with 1-(2-hydroxyethyl)piperazine in the presence of a base. The reaction typically occurs in a solvent such as toluene, with the temperature maintained between 35-38°C . The process involves multiple steps, including side chain synthesis, condensation, and crystallization.

Industrial Production Methods

Industrial production of Perphenazine involves a similar synthetic route but on a larger scale. The process includes the use of toluene and dimethylbenzene as solvents, with a series of washing, pickling, and crystallization steps to obtain the final product . The yield and efficiency of the process have been optimized to improve production rates.

Chemical Reactions Analysis

Types of Reactions

Perphenazine-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of the phenothiazine ring to its sulfoxide or sulfone derivatives.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Halogenation or alkylation of the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated phenothiazine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Haloperidol: A high-potency antipsychotic with a different chemical structure but similar therapeutic effects.

    Fluphenazine: A phenothiazine derivative with higher potency compared to Perphenazine.

Uniqueness

Perphenazine-d4 is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. Its binding affinity to multiple receptors also distinguishes it from other antipsychotic drugs, providing a broader spectrum of pharmacological effects .

Properties

IUPAC Name

2-[4-[3-(2-chloro-1,3,7,9-tetradeuteriophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2/i2D,4D,6D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCVKNLCSQQDEP-WNJORUDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C2C(=C1)SC3=C(N2CCCN4CCN(CC4)CCO)C(=C(C(=C3)[2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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